molecular formula C10H12N2O3S B13228360 1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one

1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13228360
M. Wt: 240.28 g/mol
InChI Key: FGXQPMMIPBHKOB-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation reaction between 4-nitroaniline and a thiolactone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. For example, the reaction can be performed in an organic solvent such as ethanol, with the addition of a base like triethylamine to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with enzymes and other proteins, potentially inhibiting their activity. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

1-(4-nitrophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H12N2O3S/c13-12(14)10-5-3-9(4-6-10)11-16(15)7-1-2-8-16/h3-6H,1-2,7-8H2

InChI Key

FGXQPMMIPBHKOB-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)[N+](=O)[O-])(=O)C1

Origin of Product

United States

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